6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, characterized by a trifluoromethyl group at the sixth position and a dione functional group at positions 2 and 4. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various enzymatic processes.
Quinazolines, including 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione, are classified as heterocyclic compounds containing two fused aromatic rings with nitrogen atoms. They are often synthesized for their pharmacological properties, including anti-cancer and anti-inflammatory effects. The specific structure of 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione positions it uniquely for research into its inhibitory effects on enzymes such as HIV-1 reverse transcriptase and other targets in cancer therapy .
The synthesis of 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione can be approached through several methods:
The molecular structure of 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione features:
The molecular formula is C₉H₅F₃N₂O₂, and its molecular weight is approximately 232.14 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may improve membrane permeability .
6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione participates in various chemical reactions:
The mechanism of action for 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione, particularly in its role as an inhibitor of enzymes like HIV-1 reverse transcriptase, involves:
Molecular docking studies have shown favorable interactions between this compound and target proteins, indicating its potential efficacy as a therapeutic agent .
The physical properties of 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione include:
Chemical properties include:
Analytical data from techniques like infrared spectroscopy reveal characteristic absorption bands corresponding to carbonyl stretching (around 1700 cm⁻¹) and aromatic C=C stretching .
6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione has several scientific applications:
Quinazoline chemistry originated in 1869 when Johann Peter Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, via cyanogen and anthranilic acid reactions. Initially termed "bicyanoamido benzoyl," the scaffold was later renamed "quinazoline" by Widdege in 1885 [2]. The foundational synthesis of unsubstituted quinazoline was achieved by Bischler and Lang through decarboxylation, but Theodor Gabriel's 1903 method established a more reliable route [2] [9]. Early studies revealed quinazoline's reactivity: hydrolysis under acidic conditions produced o-aminobenzaldehyde, ammonia, and formic acid, while oxidation with hydrogen peroxide yielded 3,4-dihydro-4-oxoquinazoline [2]. These 19th- and early 20th-century discoveries laid the groundwork for medicinal exploitation.
The mid-20th century marked a turning point with Williamson (1957), Lindquist (1959), and Armarego (1963) systematizing quinazoline's chemical behavior, including:
Table 1: Key Historical Advances in Quinazoline Chemistry
Year | Scientist | Contribution | Significance |
---|---|---|---|
1869 | Johann Peter Griess | First quinazoline derivative synthesis | Established core scaffold |
1885 | Widdege | Introduced "quinazoline" nomenclature | Standardized terminology |
1903 | Theodor Gabriel | Practical quinazoline synthesis | Enabled scalable production |
1957 | Williamson | Comprehensive reactivity review | Classified electrophilic/nucleophilic behavior |
Quinazolinones are classified by oxidation state and substitution patterns, critically influencing their bioactivity:
Three isomeric forms exist based on carbonyl positions [2] [7]:
Quinazoline-2,4-diones are subclassified by N- and C-ring modifications [2] [6]:
The trifluoromethyl (-CF₃) group at C6, as in 6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione (CAS 864291-33-8), enhances metabolic stability and membrane permeability due to fluorine’s high electronegativity and lipophilicity [3] [8].
Table 2: Representative Quinazoline-2,4-dione Derivatives and Activities
Compound | Substitution Pattern | Reported Activity | Source |
---|---|---|---|
6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione | C6-CF₃ | TRPC5 channel modulation | [3] [8] |
1,3-Bis(oxadiazolylmethyl) derivatives | N1,N3-heterocyclic | Antibacterial (DNA gyrase inhibition) | [6] |
3-(Thiazol-2-yl)quinazolin-4(3H)-ones | N3-thiazole | Anticancer, kinase inhibition | [4] [7] |
Quinazoline-based drug development accelerated in the late 20th century, leveraging scaffold versatility:
Synthetic methodology evolution:
The -CF₃ group at C6 profoundly alters physicochemical properties:
Molecular modeling confirms -CF₃ stabilizes ligand-receptor interactions via hydrophobic contacts with residues like Phe⁶⁴⁷ (TRPC5) or Leu⁷⁷⁸ (DNA gyrase) [6] [8].
Quinazoline-2,4-diones are target-classified as:1. Enzyme Inhibitors:- Kinases (EGFR, HER2) via 4-anilino substitution [4].- Phosphodiesterases (PDE4) via N3-oxadiazole groups [7].2. Ion Channel Modulators:- TRPC5 antagonists with 6-CF₃/N3-aryl groups [8].3. DNA-Interacting Agents:- Topoisomerase poisons mimicking fluoroquinolones [6].
Table 3: Structural Classification of Key Quinazoline Therapeutics
Target Class | Representative Scaffold | Structural Features | Example Drug/Candidate |
---|---|---|---|
Kinase Inhibitors | 4-Anilinoquinazolines | C4-aniline, C6/C7 alkoxy groups | Gefitinib, Erlotinib |
Ion Channel Modulators | 6-CF₃-quinazoline-2,4-diones | C6-CF₃, N3-aryl/heteroaryl | TRPC5 antagonists (US9745272B2) |
Antibacterial Agents | 1,3-Bis(heterocyclyl)quinazoline-2,4-diones | N1/N3-oxadiazole/thiadiazole | Compound 13/15 [6] |
6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione is synthesized via:1. Anthranilic Acid Route:- Step 1: Anthranilic acid + urea → Quinazoline-2,4-dione core.- Step 2: Electrophilic trifluoromethylation at C6 using CF₃I/CuCl [5].2. Isatoic Anhydride Method:- Reaction with amines followed by cyclative trifluoromethyl incorporation [2] [6].
Advanced derivatization:
Challenges: Regioselective N1 vs. N3 alkylation requires sterically directed catalysts (e.g., tetrabutylammonium bromide) [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0